2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
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Overview
Description
2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzotriazine moiety, a hexahydrocycloocta[b]thiophene ring, and a carbonitrile group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves multiple steps, including the formation of the benzotriazine and hexahydrocycloocta[b]thiophene rings. The synthetic route typically starts with the preparation of the benzotriazine intermediate, followed by the cyclization to form the hexahydrocycloocta[b]thiophene ring. The final step involves the introduction of the carbonitrile group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzotriazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The carbonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzotriazine derivatives and hexahydrocycloocta[b]thiophene analogs. Compared to these compounds, 2-(6,7-DICHLORO-1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is unique due to its combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity, stability, and biological activity.
Similar compounds include:
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 2-chloro-3-hydroxy-4-methoxybenzaldehyde
- Various indole derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2N4O2S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(6,7-dichloro-1-hydroxy-3-oxo-4H-1,2,4-benzotriazin-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H16Cl2N4O2S/c19-12-7-14-15(8-13(12)20)24(26)23(18(25)22-14)17-11(9-21)10-5-3-1-2-4-6-16(10)27-17/h7-8,26H,1-6H2,(H,22,25) |
InChI Key |
KMFHVIJWPNBNJI-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC(=C(C=C4N3O)Cl)Cl)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC(=C(C=C4N3O)Cl)Cl)C#N |
Origin of Product |
United States |
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